6,6'-Dibromo-2,2'-bipyridyl: A Comprehensive Technical Guide
6,6'-Dibromo-2,2'-bipyridyl: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromo-2,2'-bipyridyl is a halogenated heterocyclic compound that serves as a critical building block in various fields of chemical research and development. Its unique structural and electronic properties, characterized by the presence of two bromine atoms on the bipyridine scaffold, make it a highly versatile intermediate. The bipyridine unit is a well-known chelating ligand, capable of forming stable complexes with a wide array of metal ions. The bromine substituents provide reactive sites for further functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures with tailored electronic, photophysical, and catalytic properties.
This technical guide provides a detailed overview of the synthesis, properties, and applications of 6,6'-Dibromo-2,2'-bipyridyl, with a focus on its utility in coordination chemistry, organic synthesis, and materials science, including its relevance to the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
6,6'-Dibromo-2,2'-bipyridyl is a solid, crystalline compound at room temperature.[1] Its key physical and chemical properties are summarized below, providing essential data for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 49669-22-9 | [2] |
| Molecular Formula | C₁₀H₆Br₂N₂ | [2][3] |
| Molecular Weight | 313.98 g/mol | [1][2] |
| Appearance | White to orange to light green powder | [3] |
| Melting Point | 220-223 °C | [1][3][4] |
| Purity | ≥90%, ≥95% (GC), >95.0%(GC), ≥97% available depending on supplier | [3][4][5][6] |
| Solubility | Soluble in various organic solvents | |
| Storage Conditions | Store at room temperature (10°C - 25°C) or 4°C, protect from light | [6] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6] |
| logP | 3.6686 | [6] |
Synthesis of 6,6'-Dibromo-2,2'-bipyridyl
The synthesis of 6,6'-Dibromo-2,2'-bipyridyl can be achieved through various methods. One efficient and high-yielding method is an improved cuprate synthesis, which has been reported to produce the compound in a 72% yield.[7] This approach offers a significant improvement over other preparative routes.
Experimental Protocol: Improved Cuprate Synthesis
While the specific step-by-step details of the "improved cuprate synthesis" are not fully elaborated in the provided search results, a general procedure for such a reaction would typically involve the coupling of a brominated pyridine precursor in the presence of a copper reagent. The following is a generalized protocol based on common organocuprate coupling reactions.
Materials:
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2,6-Dibromopyridine
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Anhydrous solvent (e.g., THF, diethyl ether)
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Copper source (e.g., Copper(I) iodide, Copper powder)
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Activating agent (e.g., n-Butyllithium, Lithium metal)
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Inert atmosphere (Nitrogen or Argon)
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Standard glassware for anhydrous reactions
Procedure:
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Preparation of the Organolithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2,6-dibromopyridine in the anhydrous solvent. Cool the solution to a low temperature (typically -78 °C).
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Metal-Halogen Exchange: Slowly add a stoichiometric amount of n-butyllithium to the solution. The reaction is typically rapid and generates a lithiated pyridine intermediate.
-
Formation of the Cuprate: In a separate flask, prepare a slurry of the copper source in the anhydrous solvent. Transfer the freshly prepared organolithium reagent to the copper slurry at low temperature to form the organocuprate species.
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Coupling Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for several hours to facilitate the coupling reaction, resulting in the formation of 6,6'-Dibromo-2,2'-bipyridyl.
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Quenching and Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure 6,6'-Dibromo-2,2'-bipyridyl.
Chemical Properties and Reactivity
The chemical reactivity of 6,6'-Dibromo-2,2'-bipyridyl is dominated by two key features: the nitrogen atoms of the bipyridine core and the carbon-bromine bonds.
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Coordination Chemistry: As a bidentate ligand, the bipyridine moiety readily chelates to a wide variety of metal ions. The resulting metal complexes have found applications in catalysis, materials science, and sensor development.[3] The presence of the bromine atoms can sterically and electronically influence the properties of these complexes.[1]
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Cross-Coupling Reactions: The bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse range of functional groups at the 6 and 6' positions, making it an invaluable precursor for synthesizing more complex, functionalized bipyridine ligands and organic materials.[1]
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Nucleophilic Substitution: The bromine atoms are susceptible to nucleophilic substitution, providing a route to other 6,6'-disubstituted-2,2'-bipyridines. For instance, it is a precursor for the synthesis of 6,6'-diamino-2,2'-bipyridine.[8]
Applications in Research and Development
The versatility of 6,6'-Dibromo-2,2'-bipyridyl has led to its use in numerous applications across scientific disciplines.
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Coordination Chemistry and Catalysis: It serves as a fundamental ligand for creating metal complexes that are active catalysts in various organic transformations. The stability and reactivity of these metal ions are enhanced by the bipyridyl ligand.[3]
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Organic Synthesis: It is a crucial intermediate for synthesizing complex organic molecules with specific properties for pharmaceuticals and agrochemicals.[3] The ability to functionalize the bipyridine core allows for the fine-tuning of molecular properties.
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Materials Science: This compound is used in the development of novel materials. For example, it contributes to the creation of organic photovoltaic cells, where it can help enhance energy conversion efficiency.[3] Its derivatives are also explored for use in organic light-emitting diodes (OLEDs).
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Electrochemical Applications: The compound is employed in the design of electrochemical sensors and devices, where it can improve the sensitivity and selectivity for detecting various analytes.[3]
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Drug Development and Biological Studies: In the context of drug discovery, intermediates like 6,6'-Dibromo-2,2'-bipyridyl are essential.[] They serve as scaffolds for building more complex molecules that can be screened for biological activity.[10] Researchers use this compound in studies of biological systems to understand molecular interactions, which can inform the design of new drugs.[3] The bipyridine scaffold is a known structural motif in various biologically active compounds.
Safety and Handling
6,6'-Dibromo-2,2'-bipyridyl is classified as an irritant. Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4]
| Hazard Statement | GHS Code | Description | Reference(s) |
| Skin Irritation | H315 | Causes skin irritation | [2][4] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][4] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]
Conclusion
6,6'-Dibromo-2,2'-bipyridyl is a cornerstone molecule in modern chemical synthesis. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity make it an indispensable tool for chemists in academia and industry. From the development of next-generation catalysts and advanced materials to its role as a key intermediate in the synthesis of complex organic molecules for potential pharmaceutical applications, the importance of this compound is well-established. This guide has provided a comprehensive overview of its synthesis, properties, and diverse applications, underscoring its significance for professionals in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. 6,6'-Dibromo-2,2'-bipyridyl | C10H6Br2N2 | CID 4407547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 6,6 -Dibromo-2,2 -dipyridyl 90 49669-22-9 [sigmaaldrich.com]
- 5. 6,6'-Dibromo-2,2'-bipyridyl | 49669-22-9 | TCI AMERICA [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 10. byarcadia.org [byarcadia.org]
